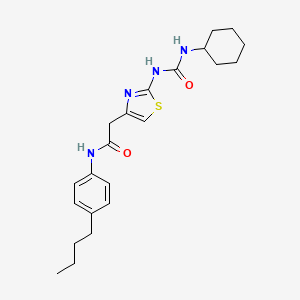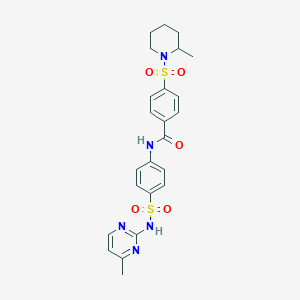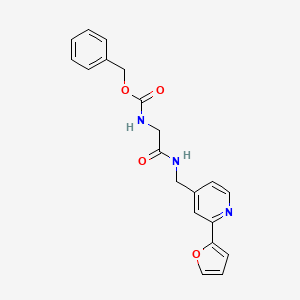
Benzyl (2-(((2-(furan-2-yl)pyridin-4-yl)methyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a benzyl group, a carbamate group, a furan ring, and a pyridine ring . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and rings. The furan and pyridine rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carbamate group, the furan ring, and the pyridine ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carbamate group could potentially make the compound polar .Scientific Research Applications
Benzyl (2-(((2-(furan-2-yl)pyridin-4-yl)methyl)amino)-2-oxoethyl)carbamate has been studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In the field of materials science, it has been studied for its potential use as a building block for the synthesis of new materials.
Mechanism of Action
The exact mechanism of action of Benzyl (2-(((2-(furan-2-yl)pyridin-4-yl)methyl)amino)-2-oxoethyl)carbamate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, leading to its potential use as an anti-inflammatory and anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. Physiologically, it has been shown to reduce inflammation and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Benzyl (2-(((2-(furan-2-yl)pyridin-4-yl)methyl)amino)-2-oxoethyl)carbamate in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its use in certain experiments.
Future Directions
There are several future directions for the study of Benzyl (2-(((2-(furan-2-yl)pyridin-4-yl)methyl)amino)-2-oxoethyl)carbamate. One direction is the further study of its anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these diseases. Another direction is the study of its potential use as a building block for the synthesis of new materials. Finally, further research is needed to fully understand its mechanism of action, which may lead to the development of new drugs and treatments.
Synthesis Methods
Benzyl (2-(((2-(furan-2-yl)pyridin-4-yl)methyl)amino)-2-oxoethyl)carbamate can be synthesized using a multistep process. The first step involves the synthesis of 2-(furan-2-yl)pyridine-4-carbaldehyde, which is then reacted with benzylamine to form the corresponding benzylamino derivative. The final step involves the reaction of the benzylamino derivative with ethyl chloroformate to form the desired compound.
properties
IUPAC Name |
benzyl N-[2-[[2-(furan-2-yl)pyridin-4-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(13-23-20(25)27-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)18-7-4-10-26-18/h1-11H,12-14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQKDJGFFRROHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

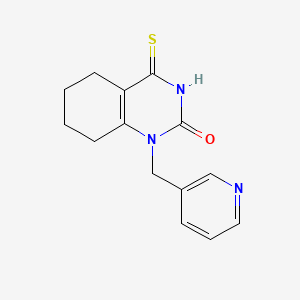
![1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2902634.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902636.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)
![4-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2902638.png)
![tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate](/img/structure/B2902639.png)

![N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2902644.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2902645.png)
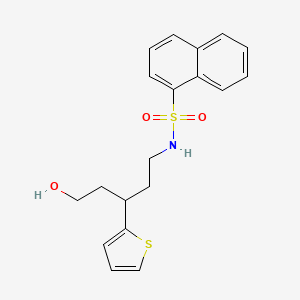
![3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2902647.png)
![[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]-N,N-diethylcarboxamide](/img/structure/B2902648.png)
